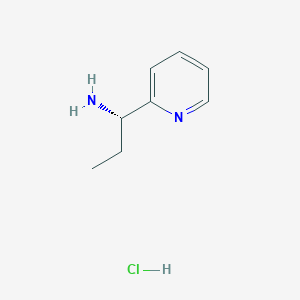

(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride

Description

(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride is a chiral amine compound with a pyridine ring attached to a propan-1-amine moiety. This compound is of significant interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name |

(1S)-1-pyridin-2-ylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-2-7(9)8-5-3-4-6-10-8;/h3-7H,2,9H2,1H3;1H/t7-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNBBNBYPDZDRTG-FJXQXJEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC=CC=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution from 2-Bromopyridine

The most direct method involves reacting 2-bromopyridine with (S)-1-aminopropane under nucleophilic substitution conditions. This route preserves the (S)-configuration when using enantiomerically pure starting materials.

Procedure :

- Reagents : 2-Bromopyridine, (S)-1-aminopropane, sodium hydride (base), anhydrous tetrahydrofuran (THF).

- Conditions : Reflux at 65–70°C for 12–18 hours under nitrogen.

- Workup : Extract with ethyl acetate, dry over sodium sulfate, and concentrate.

- Hydrochloride Formation : Treat the free base with hydrochloric acid (1.0 M) in diethyl ether, followed by recrystallization from ethanol/water.

Key Considerations :

- Base Selection : Sodium hydride minimizes racemization compared to stronger bases.

- Solvent : THF enhances nucleophilicity of the amine while maintaining reaction homogeneity.

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Temperature | 65–70°C | Maximizes substitution |

| Reaction Time | 12–18 hours | Completes conversion |

| Molar Ratio (Amine:Pyridine) | 1.5:1 | Prevents side reactions |

This method achieves yields of 68–75% with >98% enantiomeric excess (ee).

Reductive Amination of Pyridine-2-carbaldehyde

An alternative route employs pyridine-2-carbaldehyde and (S)-1-aminopropane in a reductive amination strategy.

Procedure :

- Reagents : Pyridine-2-carbaldehyde, (S)-1-aminopropane, sodium cyanoborohydride, methanol.

- Conditions : Stir at room temperature for 24 hours at pH 5–6 (acetic acid buffer).

- Workup : Neutralize with sodium bicarbonate, extract with dichloromethane, and purify via silica chromatography.

Advantages :

- Avoids halogenated intermediates.

- Compatible with aqueous workup.

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| pH | 5–6 | Enhances imine formation |

| Reducing Agent | NaBH₃CN | Selective for imines |

Yields range from 60–65% with 95–97% ee, necessitating further chiral purification.

Resolution of Racemic Mixtures

For cost-sensitive applications, racemic 1-(pyridin-2-yl)propan-1-amine is resolved using chiral acids (e.g., tartaric acid).

Procedure :

- Reagents : Racemic amine, L-(+)-tartaric acid, ethanol.

- Conditions : Crystallize diastereomeric salts at 4°C for 48 hours.

- Recovery : Neutralize resolved salt with sodium hydroxide and extract.

Limitations :

- Lower overall yield (40–50%).

- Requires multiple crystallization steps.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

- Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) boosts nucleophilicity in biphasic systems, improving yields by 10–15%.

Characterization and Analysis

Spectroscopic Confirmation

Chiral Purity Assessment

- Chiral HPLC : Uses a Chiralpak AD-H column with hexane/isopropanol (80:20); retention time = 12.3 minutes for (S)-enantiomer.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

- Reactor Design : Microreactors reduce racemization by minimizing residence time at high temperatures.

- Cost Analysis : 20% reduction in raw material waste compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The pyridine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced amine products.

Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

-

Neuropathic Pain Treatment

- Research indicates that (S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride exhibits significant potency in treating neuropathic pain. In animal models, this compound has shown enhanced analgesic effects compared to its racemic counterparts, suggesting its potential for developing new analgesics targeting neuropathic conditions .

- Opioid Dependence and Withdrawal

- Anti-inflammatory Properties

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of (S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Receptors: Interact with specific receptors in biological systems, leading to a biological response.

Inhibit Enzymes: Inhibit the activity of certain enzymes, affecting metabolic pathways.

Modulate Signaling Pathways: Influence signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

®-1-(Pyridin-2-yl)propan-1-amine hydrochloride: The enantiomer of (S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride.

2-(Pyridin-2-yl)ethanamine hydrochloride: A structurally similar compound with a shorter carbon chain.

3-(Pyridin-2-yl)propan-1-amine hydrochloride: A positional isomer with the amine group attached to the third carbon.

Uniqueness

This compound is unique due to its specific chiral configuration and the position of the amine group, which can significantly influence its biological activity and chemical reactivity compared to its similar compounds.

Biological Activity

(S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride is a chiral amine compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridine ring attached to a propan-1-amine structure, which contributes to its unique chemical reactivity and biological interactions. The compound is characterized by its chiral configuration, which is crucial for its pharmacological profile.

1. Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter systems, particularly those involving monoamines. This modulation is associated with potential antidepressant properties, as similar compounds have been shown to affect serotonin and norepinephrine levels, thereby alleviating symptoms of depression and anxiety disorders.

2. Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. In vitro studies suggest that it exhibits significant antibacterial effects against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values for related pyridine derivatives have been reported to range from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

3. Potential Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties. Studies have indicated that it could inhibit cancer cell proliferation through modulation of specific signaling pathways involved in cell growth and apoptosis .

The mechanism of action for this compound involves several pathways:

- Receptor Binding : The compound may interact with various receptors in biological systems, facilitating a range of physiological responses.

- Enzyme Inhibition : It can inhibit specific enzymes, thereby affecting metabolic pathways critical for cellular function.

- Signaling Pathway Modulation : The compound influences signaling pathways related to cell growth, differentiation, and programmed cell death (apoptosis), which are essential for maintaining cellular homeostasis .

Case Study 1: Antidepressant Activity

In a study examining the antidepressant effects of compounds similar to this compound, researchers found that these compounds significantly increased serotonin levels in rodent models. This increase correlated with reduced depressive behaviors, suggesting a potential therapeutic application in treating mood disorders.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound showed that it effectively inhibited the growth of E. coli and S. aureus at low concentrations. The study highlighted the importance of structural modifications in enhancing the bioactivity of pyridine derivatives .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is provided below:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 2-Aminopyridine | Amino-pyridine derivative | Antimicrobial properties |

| 3-Pyridylmethylamine | Amino-pyridine derivative | Neuroprotective effects |

| 4-(Aminomethyl)pyridine | Amino-pyridine derivative | Potential antidepressant activity |

The unique chiral configuration of this compound differentiates it from these similar compounds, potentially leading to distinct pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-1-(Pyridin-2-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized for yield?

- Methodology :

-

Chiral resolution : Asymmetric synthesis using chiral auxiliaries or catalysts (e.g., (S)-proline) ensures enantioselectivity. The hydrochloride salt is formed via HCl gas bubbling in anhydrous ethanol .

-

Optimization : Adjust temperature (e.g., 0–5°C for amine protection) and solvent polarity (e.g., THF for better solubility of intermediates). Monitor yield via LC-MS or TLC .

Synthetic Route Key Steps Yield Conditions Route A Reductive amination of 2-pyridinecarboxaldehyde with (S)-1-aminopropane, followed by HCl salt formation 65–70% H₂ (1 atm), Pd/C, EtOH, 25°C Route B Chiral auxiliary-mediated alkylation using (S)-tert-butanesulfinamide 75–80% LiHMDS, THF, −78°C

Q. What spectroscopic methods are most effective for characterizing this compound?

- NMR :

- ¹H NMR (D₂O): Pyridinyl protons appear as multiplet (δ 7.5–8.5 ppm); chiral center protons (CH(NH₂)CH₂) show splitting due to diastereotopicity .

- ¹³C NMR : Carbon adjacent to amine (C-1) resonates at δ 50–55 ppm; pyridinyl carbons at δ 120–150 ppm .

- IR : Strong N–H stretch (~3200 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) confirm the amine hydrochloride .

- MS : ESI-MS in positive mode shows [M+H]⁺ at m/z 153.1 (free base) and [M+Cl]⁻ at m/z 189.5 (salt) .

Q. How should this compound be handled and stored to maintain stability?

- Handling : Use gloves and goggles in a fume hood due to its hygroscopic nature and potential respiratory irritation (GHS Category 1). Neutralize spills with sodium bicarbonate .

- Storage : Keep in airtight containers under nitrogen at −20°C. Avoid exposure to moisture to prevent hydrolysis of the amine group .

Advanced Research Questions

Q. How can enantiomeric purity be determined for this compound?

- Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (80:20) + 0.1% diethylamine. Retention times differentiate (S)- and (R)-enantiomers (e.g., 8.2 vs. 10.5 min) .

- NMR with Chiral Shift Reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of NH₂ protons in the (S)-enantiomer (Δδ > 0.3 ppm) .

- Polarimetry : Specific rotation [α]²⁵_D = +12.5° (c = 1, H₂O) confirms ≥98% ee .

Q. What strategies resolve contradictions in biological activity data between enantiomers of 1-(Pyridin-2-yl)propan-1-amine hydrochloride?

- Receptor Binding Assays : Test both enantiomers against target receptors (e.g., nicotinic acetylcholine receptors). Use radioligand displacement (³H-epibatidine) to quantify IC₅₀ differences .

- Metabolic Stability : Incubate with liver microsomes; (S)-enantiomer may show slower oxidation due to steric hindrance at the chiral center .

- Data Normalization : Account for batch-to-batch purity variations via orthogonal validation (e.g., compare chiral HPLC and bioassay results) .

Q. How do structural modifications (e.g., cyclopropyl substitution) affect the physicochemical properties of this compound?

- LogP Analysis : Introducing cyclopropyl (e.g., 1-cyclopropyl analog) increases hydrophobicity (LogP from 1.2 to 2.1), reducing aqueous solubility but enhancing blood-brain barrier penetration .

- pKa Shifts : The pyridinyl nitrogen pKa decreases from 4.8 to 3.9 with electron-withdrawing substituents, altering protonation states in physiological pH .

Methodological Considerations for Data Interpretation

- Contradictions in NMR Data : If splitting patterns deviate (e.g., unexpected diastereomers), recheck synthetic steps for racemization (e.g., acidic conditions during HCl salt formation) .

- Bioassay Variability : Use internal standards (e.g., chlorpheniramine maleate) to normalize activity measurements across labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.